The evolution of MAG3 (mercaptoacetyltriglycine) chelators began with Fritzberg’s landmark 1986 study, which introduced 99mTc-MAG3 as a renally excreted radiopharmaceutical alternative to iodinated agents like hippuran. This innovation established the triamide monomercaptide tetradentate donor system (N₃S core) as a stable coordination environment for technetium-99m [1]. Early synthetic routes faced challenges: Benzoyl-protected MAG3 derivatives required harsh alkaline conditions (pH 10–12) or boiling temperatures for deprotection, limiting their utility for heat-sensitive biomolecules. This limitation spurred the development of S-acetyl-protected MAG3 variants, which allowed milder deprotection using hydroxylamine at neutral pH. The subsequent synthesis of the N-hydroxysuccinimide ester (NHS-MAG3) enabled efficient conjugation to primary amines under physiologically compatible conditions, marking a pivotal advancement in bifunctional chelator design [3] [7].
Critical refinements in NHS-MAG3 synthesis emerged from optimizing stoichiometry and purification. Key modifications include:
S-Acetylthioglycolic acid serves as the foundational building block for NHS-MAG3 synthesis. The optimized route proceeds in two steps:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3